molecular formula C25H25N3O7S B1442772 Fmoc-cys(acm)-OSu CAS No. 182410-75-9

Fmoc-cys(acm)-OSu

Cat. No.: B1442772
CAS No.: 182410-75-9
M. Wt: 511.5 g/mol
InChI Key: LKULFXHPZSDOLA-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Cys(Acm)-OH” is an Fmoc protected cysteine derivative . It’s used in the synthesis of peptides with disulfide bridges . The side-chain Acm group is stable to TFA but can be removed with Hg (II) or Ag (I) to give cysteinyl peptides .


Synthesis Analysis

Fmoc-Cys(Acm)-OH is typically used in the synthesis of peptides with disulfide bridges . The Acm group can be removed and the disulfide bond formed simultaneously by using iodine . It’s also used as a building block in the synthesis of peptide-acridine conjugates that target RNA .


Molecular Structure Analysis

The empirical formula for Fmoc-Cys(Acm)-OH is C21H22N2O5S . Its molecular weight is 414.47 .


Chemical Reactions Analysis

The side-chain Acm group is stable to TFA but can be removed with Hg (II) or Ag (I) to give cysteinyl peptides, or oxidatively with Tl (III) or I2 to generate cystinyl peptides . Following Fmoc-SPPS, Acm can be converted on resin into the S-carbomethoxysulfenyl (Scm) group .


Physical And Chemical Properties Analysis

Fmoc-Cys(Acm)-OH is a powder that is used in Fmoc solid-phase peptide synthesis . It has a melting point of 147-150 °C .

Scientific Research Applications

Peptide Synthesis

Fmoc-cys(acm)-OSu is primarily used in peptide synthesis. A study by Hojo et al. (2013) demonstrated its use in microwave-assisted peptide synthesis, providing an organic solvent-free, environmentally friendly method. This method minimized the racemization of cysteine and was applied in the synthesis of peptides like oxytocin analogues (Hojo et al., 2013).

Solid Phase Peptide Synthesis

Fmoc-Cys derivatives, including this compound, are integral in solid phase peptide synthesis. A study by McCurdy (1989) found these derivatives exhibit excellent synthesis characteristics, with applications in the synthesis of peptides like Somatostatin (McCurdy, 1989).

Partial Edman Degradation and Mass Spectrometry

Thakkar et al. (2006) described a method for rapid sequence determination of peptides using Fmoc-OSu as a capping agent. This improved method resulted in cleaner mass spectrometry spectra and enhanced reliability for sequence assignments (Thakkar, A. et al., 2006).

Polymer-Supported Reagent in Peptide Synthesis

Chinchilla et al. (2001) developed a polymer-supported Fmoc-OSu for the Fmoc-protection of amino groups, providing an efficient and reusable method for peptide synthesis (Chinchilla et al., 2001).

Suppression of Racemization in Peptide Synthesis

Hibino and Nishiuchi (2012) reported that the use of Fmoc-Cys derivatives, such as this compound, substantially suppresses racemization in peptide synthesis, particularly in the context of cysteine residues (Hibino & Nishiuchi, 2012).

Fmoc-Cys in Solid Phase Peptide Synthesis

Royo et al. (1995) discussed the use of Fmoc-Cys derivatives in Boc and Fmoc solid-phase peptide synthesis strategies, highlighting the versatility of these derivatives in different synthesis approaches (Royo et al., 1995).

Catalase-Like Supramolecular Photosensitizing Nanozymes

Li et al. (2020) developed a method to assemble nanozymes with self-oxygen-supplying ability using Fmoc-protected amino acids, including Fmoc-Cys. This innovative approach has potential applications in combating hypoxic tumors (Li, Y. et al., 2020).

Improved Solid-Phase Peptide Synthesis of Oxytocin

Sun et al. (2017) described an improved method for the synthesis of oxytocin using Fmoc solid-phase peptide synthesis, highlighting the utility of Fmoc-Cys derivatives in the synthesis of biologically active peptides (Sun, P. et al., 2017).

Safety and Hazards

It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

Fmoc-cys(acm)-OSu plays a crucial role in biochemical reactions, especially in the synthesis of cysteine-containing peptides. The compound interacts with various enzymes and proteins during the SPPS process. For instance, the Acm group can be removed using mercury (II) or silver (I) ions to yield cysteinyl peptides, or oxidatively with thallium (III) or iodine to generate cystinyl peptides . These interactions are essential for the formation of disulfide bonds in peptides, which are critical for the structural stability and function of many proteins.

Cellular Effects

The effects of this compound on cellular processes are primarily observed in the context of peptide synthesis. The compound influences cell function by facilitating the incorporation of cysteine residues into peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, cysteine residues are often involved in redox reactions and can modulate the activity of various enzymes and transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Acm group protects the thiol group of cysteine during peptide synthesis, preventing unwanted side reactions. Upon removal of the Acm group, the free thiol can form disulfide bonds, which are crucial for the proper folding and stability of proteins . This mechanism is vital for the synthesis of functional peptides and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that the removal of the Acm group and subsequent formation of disulfide bonds can be efficiently controlled, ensuring the integrity of synthesized peptides .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal dosages, the compound facilitates the efficient synthesis of cysteine-containing peptides without causing significant toxicity. At high doses, there may be adverse effects due to the accumulation of free thiols or the presence of residual reagents used for Acm group removal . These effects underscore the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases during the SPPS process. These interactions are crucial for the incorporation of cysteine residues into peptides and the subsequent formation of disulfide bonds . The metabolic flux and levels of metabolites can be influenced by the efficiency of these enzymatic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through its interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transport mechanisms . These factors determine the efficiency of peptide synthesis and the availability of cysteine residues for disulfide bond formation.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where peptide synthesis occurs. This localization is essential for the proper functioning of the synthesized peptides and the formation of disulfide bonds . The activity and function of this compound are closely linked to its precise subcellular distribution.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O7S/c1-15(29)26-14-36-13-21(24(32)35-28-22(30)10-11-23(28)31)27-25(33)34-12-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20-21H,10-14H2,1H3,(H,26,29)(H,27,33)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKULFXHPZSDOLA-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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